molecular formula C40H42N6O6 B12580595 D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine CAS No. 644997-50-2

D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B12580595
CAS No.: 644997-50-2
M. Wt: 702.8 g/mol
InChI Key: SOWXETNREUVPSU-HYGOWAQNSA-N
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Description

D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: D-phenylalanine, D-tryptophan, glycine, D-phenylalanine, and D-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale, purity, and cost. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and potential for automation.

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid side chains.

Major Products Formed

    Oxidation: Kynurenine derivatives from tryptophan oxidation.

    Reduction: Reduced forms of disulfide-containing peptides.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and as a substrate for enzymatic studies.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

    Industry: Utilized in the development of novel materials and as a standard for analytical techniques such as mass spectrometry and HPLC.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine depends on its specific application

    Binding to receptors: Peptides can interact with specific receptors on cell surfaces, triggering downstream signaling pathways.

    Enzyme inhibition: Peptides can act as inhibitors of enzymes by binding to their active sites.

    Cell penetration: Some peptides can penetrate cell membranes and deliver therapeutic agents intracellularly.

Comparison with Similar Compounds

Similar Compounds

    D-Phenylalanine: An amino acid with potential analgesic and antidepressant effects.

    D-Tryptophan: An amino acid involved in the synthesis of serotonin and melatonin.

    Glycyl-D-phenylalanine:

Uniqueness

D-Phenylalanyl-D-tryptophylglycyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and combination of amino acids. This unique structure can confer distinct biological activities and properties, making it valuable for various research and industrial applications.

Properties

CAS No.

644997-50-2

Molecular Formula

C40H42N6O6

Molecular Weight

702.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H42N6O6/c41-31(20-26-12-4-1-5-13-26)37(48)45-34(23-29-24-42-32-19-11-10-18-30(29)32)38(49)43-25-36(47)44-33(21-27-14-6-2-7-15-27)39(50)46-35(40(51)52)22-28-16-8-3-9-17-28/h1-19,24,31,33-35,42H,20-23,25,41H2,(H,43,49)(H,44,47)(H,45,48)(H,46,50)(H,51,52)/t31-,33-,34-,35-/m1/s1

InChI Key

SOWXETNREUVPSU-HYGOWAQNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N

Origin of Product

United States

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